(S)-Octahydroindolizine
CAS No.: 18881-13-5
Cat. No.: VC21265090
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18881-13-5 |
---|---|
Molecular Formula | C8H15N |
Molecular Weight | 125.21 g/mol |
IUPAC Name | (8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine |
Standard InChI | InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m0/s1 |
Standard InChI Key | HAJKHJOABGFIGP-QMMMGPOBSA-N |
Isomeric SMILES | C1CCN2CCC[C@@H]2C1 |
SMILES | C1CCN2CCCC2C1 |
Canonical SMILES | C1CCN2CCCC2C1 |
Introduction
Chemical Properties and Structure
Chemical Identifiers and Physical Properties
(S)-Octahydroindolizine is characterized by specific chemical identifiers that distinguish it from other related compounds. The table below provides a comprehensive overview of its key identifiers and properties:
Property | Value |
---|---|
CAS Number | 18881-13-5 |
Molecular Formula | C8H15N |
Molecular Weight | 125.21 g/mol |
IUPAC Name | (8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine |
InChI | InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m0/s1 |
InChI Key | HAJKHJOABGFIGP-QMMMGPOBSA-N |
Isomeric SMILES | C1CCN2CCC[C@@H]2C1 |
Canonical SMILES | C1CCN2CCCC2C1 |
PubChem Compound ID | 10986225 |
(S)-Octahydroindolizine exists as a colorless crystalline solid under standard conditions and demonstrates weak basic properties due to the presence of a tertiary amine functional group .
Structural Features
The structure of (S)-Octahydroindolizine consists of a bicyclic system with a fused 5-membered pyrrolidine ring and a 6-membered piperidine ring, sharing a nitrogen atom at the bridgehead position. The stereocenter at position 8a has the S configuration, which is critical for its specific chemical and potential biological properties.
Synthesis and Preparation Methods
Synthetic Routes
Multiple synthetic approaches have been developed for obtaining (S)-Octahydroindolizine and related indolizidine derivatives:
Dehydrative Annulation Strategy
One efficient method involves a dehydrative annulation strategy using an intramolecular ring closure under Mitsunobu-type reaction conditions. This approach has been successfully applied to construct the octahydroindolizine framework diastereoselectively, starting from commercially available chiral (S)-epichlorohydrin via a piperidine intermediate, (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol .
Four-Step Procedure Method
Another significant synthetic methodology employs a four-step procedure involving bromination, reduction, and nucleophilic substitution via elimination/addition. This approach was initially applied to 1-(2-pyridyl)-2-propen-1-ol and has been extended to 1-(2-quinolyl)-2-propen-1-ol for synthesizing benzo-fused derivatives .
The reaction sequence includes:
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Bromination to form diastereomeric indolizinium salts
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Reduction of these salts
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Formation of epoxide intermediates
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Nucleophilic substitution to create the final indolizidine structure
Intramolecular SN2 Reaction Approach
A third method features an intramolecular SN2 reaction as the key step. This approach has been utilized in the synthesis of indolizidine azasugars such as L-(+)-swainsonine, which shares the core octahydroindolizine structure with additional hydroxyl groups .
Chemical Reactions and Reactivity
Types of Reactions
(S)-Octahydroindolizine can participate in various chemical reactions due to the presence of the tertiary amine functional group:
Oxidation Reactions
The nitrogen center can be oxidized to form N-oxides using appropriate oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Nucleophilic Substitution Reactions
The nitrogen atom in (S)-Octahydroindolizine can act as a nucleophile in reactions with electrophiles such as alkyl halides or acyl chlorides, leading to quaternary ammonium salts or amides.
Functionalization Reactions
The compound can serve as a scaffold for introducing various functional groups to create more complex molecules, including hydroxylated derivatives with biological activity .
Reagents and Reaction Conditions
The table below summarizes common reaction types, reagents, and conditions for (S)-Octahydroindolizine:
Reaction Type | Common Reagents | Typical Conditions | Major Products |
---|---|---|---|
Oxidation | H2O2, m-CPBA | 0-25°C, CH2Cl2 | N-oxides |
Nucleophilic substitution | Alkyl halides, acyl chlorides | Variable temperatures, organic solvents | N-alkylated or N-acylated derivatives |
Hydroxylation | H2SO4 (aq) | 100°C, THF | Dihydroxy derivatives |
Acetylation | Acetic anhydride, pyridine | Room temperature | Acetylated derivatives |
Biological Activities and Applications
Applications in Research
(S)-Octahydroindolizine has significant applications in various research fields:
The chiral nature of (S)-Octahydroindolizine makes it particularly valuable in pharmaceutical applications, where stereochemistry significantly impacts biological activity and therapeutic efficacy.
For example, (+)-lentiginosine [(1S,2S,8aS)-octahydroindolizine-1,2-diol] has been found to inhibit amyloglucosidase, while its non-natural enantiomer has shown the ability to induce apoptosis in tumor cells and inhibit heat shock protein 90 (Hsp90) .
Comparison with Related Compounds
Structural Relatives
(S)-Octahydroindolizine belongs to a broader family of bicyclic amine compounds:
Distinctive Features
What distinguishes (S)-Octahydroindolizine from other related compounds is:
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The specific (S) stereochemistry at position 8a
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The fully saturated ring system without additional functional groups
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Its potential role as a versatile synthetic intermediate for more complex indolizidine derivatives
This specific stereochemistry makes it particularly valuable for stereoselective synthesis of more complex compounds with defined spatial arrangements .
Current Research and Future Perspectives
Synthesis Development
Current research focuses on developing more efficient and stereoselective methods for synthesizing (S)-Octahydroindolizine and its derivatives. The work on dehydrative annulation strategies and multi-step procedures represents significant advances in this area .
Recent studies have also explored the possibility of using this compound as a key intermediate in the synthesis of complex alkaloids and other biologically active molecules. The development of enzymatic approaches to obtain high enantiomeric purity also represents an area of active investigation .
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